Differentiation via Calculated Partition Coefficient (LogP) for Lipophilicity Control
The calculated LogP (octanol-water partition coefficient) is a critical parameter for predicting membrane permeability and oral bioavailability. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene exhibits a calculated LogP of 3.19, which falls within an optimal range for many orally administered drugs (typically 1-3) . This contrasts sharply with 4-nitrobenzotrifluoride (CAS 402-54-0), which contains a trifluoromethyl group and is expected to have a higher LogP, potentially leading to excessive lipophilicity and issues with metabolic stability and solubility . The difluoromethyl group provides a better balance of lipophilicity compared to the trifluoromethyl group.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.19 |
| Comparator Or Baseline | 4-Nitrobenzotrifluoride (CAS 402-54-0); LogP value not directly reported, but class-level inference indicates a significantly higher value due to the trifluoromethyl group. |
| Quantified Difference | Not explicitly quantified but inferred based on the well-known lipophilic difference between -CF₂H and -CF₃ groups. |
| Conditions | Computational calculation (method unspecified, but typical for structure-property databases). |
Why This Matters
Optimal lipophilicity is a primary driver in drug discovery; a LogP of 3.19 suggests this compound or its derivatives may have more favorable ADME profiles compared to analogs with higher LogP values.
